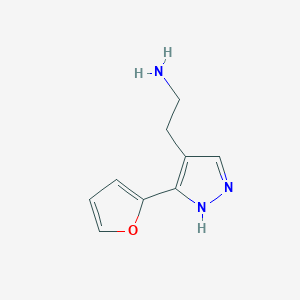
2-(3-(furan-2-il)-1H-pirazol-4-il)etan-1-amina
Descripción general
Descripción
The compound “2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine” is a complex organic molecule that contains a furan ring, a pyrazole ring, and an ethanamine group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The ethanamine group consists of a two-carbon chain (ethane) with an amine group (-NH2) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the ethanamine group . The exact structure would depend on the specific positions of these groups within the molecule.
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the furan and pyrazole rings, as well as the ethanamine group . The furan ring is aromatic and can undergo electrophilic aromatic substitution reactions. The pyrazole ring, containing two nitrogen atoms, can participate in various reactions involving the nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and pyrazole rings could contribute to its aromaticity and potentially its stability . The ethanamine group could influence its solubility in water and other polar solvents .
Mecanismo De Acción
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine acts as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and behavior. It has also been shown to inhibit the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior.
Biochemical and Physiological Effects
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has been studied for its potential effects on the nervous system. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to a variety of behavioral effects. It has also been shown to act as an anxiolytic, which can reduce anxiety and improve mood. Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has been studied for its potential effects on the cardiovascular system, as well as its potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is a relatively stable compound and can be easily synthesized in the laboratory. It also has a relatively low toxicity, making it a good choice for laboratory experiments. However, it is important to note that 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has a relatively short half-life in the body, which can limit its usefulness for certain types of experiments. Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is not approved for human use, and its effects on humans are not fully understood.
Direcciones Futuras
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has potential applications in the fields of neuroscience, pharmacology, and medicine. It could be used to study the effects of various drugs on the nervous system, as well as to investigate the effects of various neurotransmitters on behavior. Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine could be used in the development of novel drugs for the treatment of mental health disorders, such as depression and anxiety. Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine could be used in the development of new drugs for the treatment of cardiovascular diseases, such as hypertension and arrhythmia. Finally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine could be used to study the effects of various hormones on the body, as well as to investigate the effects of various drugs on the cardiovascular system.
Aplicaciones Científicas De Investigación
Conversión de Furfural a Aminas Secundarias Derivadas de Tetrahidrofurano
Este compuesto se puede utilizar en la conversión de furfural a aminas secundarias derivadas de tetrahidrofurano en condiciones suaves. Este proceso es altamente eficiente y puede producir una biblioteca de tetrahidrofurfurilaminas secundarias y terciarias con rendimientos excelentes (>90%). Este es un objetivo importante de los programas de investigación, ya que la producción de compuestos que contienen amino a partir de biomasa es un área de interés significativa .
Síntesis Mediada por Transaminasa de Aminas Enantiopuras Tipo Fármaco
El compuesto se puede utilizar en la síntesis mediada por transaminasa de aminas enantiopuras tipo fármaco. Este proceso implica la aplicación de biocatalizadores de células enteras inmovilizadas con actividad ®-transaminasa para la síntesis de nuevas 1-fenilpropan-2-aminas disustituidas. Después de la optimización de la síntesis asimétrica, los ®-enantiómeros se pudieron producir con una conversión del 88–89% .
Actividad Antimicrobiana
Se ha encontrado que el compuesto ejerce una actividad inhibitoria significativa contra el crecimiento de las cepas bacterianas probadas. Algunos de los compuestos recién sintetizados se han encontrado que son potentes agentes antimicrobianos .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction can affect the synthesis and degradation of amino acids, impacting metabolic pathways and cellular functions .
Cellular Effects
The effects of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing energy production and utilization.
Molecular Mechanism
At the molecular level, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, this compound has been found to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects are seen up to a certain dosage, beyond which adverse effects become prominent.
Metabolic Pathways
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics and endogenous compounds . This interaction can affect the metabolic flux and levels of metabolites, influencing overall cellular metabolism. Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can modulate the activity of enzymes involved in amino acid metabolism, impacting the synthesis and degradation of amino acids.
Transport and Distribution
The transport and distribution of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects on cellular function.
Subcellular Localization
The subcellular localization of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, it can influence energy production and oxidative stress response, while in the nucleus, it can modulate gene expression and cell cycle regulation.
Propiedades
IUPAC Name |
2-[5-(furan-2-yl)-1H-pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHPPHDXUJGYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![(3-Hydroxyazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1482320.png)
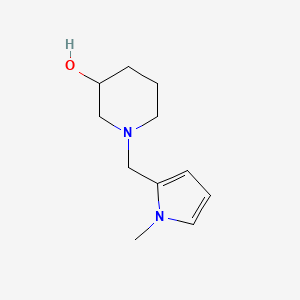
![3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid](/img/structure/B1482322.png)
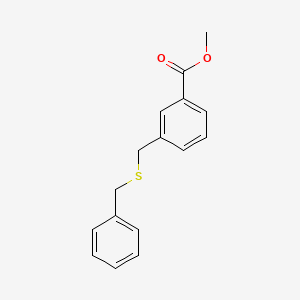
![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)
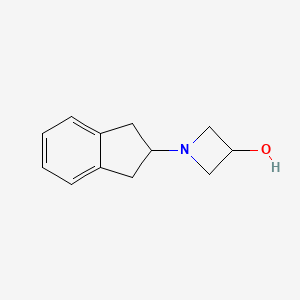
![Methyl 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1482330.png)
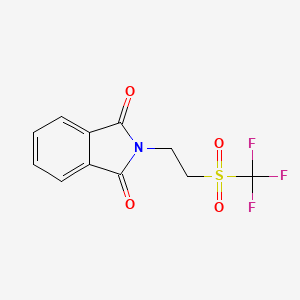

![7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482337.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482338.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482339.png)